3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
3-Chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a morpholine substituent at the 4-position of the pyrimidine core and a 3-chlorobenzamide group linked via an ethyl chain. The morpholine moiety enhances solubility and pharmacokinetic properties, while the chlorinated benzamide group may influence target binding specificity and metabolic stability .
Properties
IUPAC Name |
3-chloro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c19-14-3-1-2-13(10-14)18(26)20-4-5-25-17-15(11-23-25)16(21-12-22-17)24-6-8-27-9-7-24/h1-3,10-12H,4-9H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXHSUNPDDYWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a β-ketoester, under acidic or basic conditions.
Introduction of the morpholino group: The morpholino group can be introduced via nucleophilic substitution reactions using morpholine and an appropriate leaving group.
Attachment of the benzamide moiety: The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine derivative with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different nucleophiles replacing the chloro group.
Scientific Research Applications
Cancer Treatment
This compound has shown promise in treating various forms of cancer. Its ability to inhibit CDKs positions it as a potential therapeutic agent against malignancies characterized by deregulated kinase activity. Research indicates that compounds similar to 3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can effectively target tyrosine kinases associated with cancer proliferation, migration, and drug resistance .
Neurodegenerative Diseases
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also be beneficial in treating neurodegenerative diseases such as tauopathies. The modulation of kinase activity is crucial in these conditions, as aberrant kinase signaling can contribute to disease progression .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively induces apoptosis in various cancer cell lines by disrupting the cell cycle through CDK inhibition. For instance, studies have reported significant reductions in cell viability in breast cancer and glioblastoma cell lines treated with this compound .
In Vivo Studies
Animal model studies have further supported the potential of this compound as an anticancer agent. In xenograft models of human tumors, administration of this compound resulted in tumor regression and increased survival rates compared to control groups .
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves the inhibition of protein kinases, particularly those involved in cell proliferation and survival pathways. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby disrupting the signaling cascade. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2-(4-Morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS 1211651-72-7)
- Structure : Lacks the 3-chloro substituent on the benzamide ring.
- Molecular weight: 352.4 g/mol .
1-(3-Chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine
- Structure : Features a 3-chloro-4-methylphenyl group instead of benzamide.
- Impact : The amine linker and methyl group may alter steric hindrance and hydrogen-bonding capacity compared to the ethyl-benzamide chain .
Modifications on the Benzamide Group
3-Chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS 1021122-72-4)
3-Chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS 1021061-10-8)
- Structure : Substitutes morpholine with a 4-fluorophenylpiperazine.
- Impact : Fluorine’s electronegativity may enhance metabolic stability but reduce solubility compared to morpholine. Molecular weight: 479.9 g/mol .
Linker and Substituent Variations
4-Chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide (CAS Unspecified)
- Structure : Incorporates a dimethylphenyl-pyrazole substituent and 4-chlorobenzamide.
- Molecular weight: 457.9 g/mol .
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine (CAS 612523-74-7)
- Structure : Uses a 2-methoxyethylamine linker and chlorobenzyl group.
- Impact : The methoxyethyl chain may improve solubility but reduce target affinity compared to morpholine-containing analogs .
Comparative Analysis Table
Research Findings and Implications
- Morpholine vs. Piperazine : Morpholine-containing analogs (e.g., the target compound) generally exhibit superior aqueous solubility compared to piperazine derivatives (e.g., CAS 1021122-72-4) due to morpholine’s oxygen-rich structure .
- Chlorine Position : 3-Chloro substitution on benzamide (target compound) may improve metabolic stability over 4-chloro analogs (e.g., CAS 1021061-10-8) by reducing susceptibility to oxidative metabolism .
- Linker Flexibility : Ethyl linkers (as in the target compound) balance flexibility and rigidity, optimizing binding pocket accommodation compared to bulkier or more rigid linkers .
Biological Activity
The compound 3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H18ClN5O
- Molecular Weight : 347.80 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCOCCO)Cl
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. The interaction with CDK2/cyclin A2 complexes is crucial for transitioning from the G1 to S phase of the cell cycle, making it a promising candidate for cancer therapy .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- IC50 Values : In studies involving various cancer cell lines, related pyrazolo[3,4-d]pyrimidine derivatives demonstrated IC50 values ranging from nanomolar to low micromolar concentrations against multiple tumor types .
- Cell Line Studies : Compounds have shown potent antiproliferative effects in cell lines such as HCT116 (colon cancer), with some derivatives achieving IC50 values as low as 0.057 μM .
Neuroprotective Effects
Some studies suggest potential neuroprotective effects for pyrazolo[3,4-d]pyrimidine derivatives:
- Mechanisms : These compounds may inhibit specific kinases involved in neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antitumor activity of pyrazolo[3,4-d]pyrimidines; identified significant inhibition of CDK2 with selectivity over other kinases. |
| Study 2 | Investigated neuroprotective properties; showed efficacy in reducing neuronal apoptosis in vitro models. |
| Study 3 | Conducted in vivo studies on mice; demonstrated tumor growth inhibition with minimal side effects compared to traditional chemotherapeutics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
